(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is an organic compound characterized by its unique structure, which includes a nitro group attached to a benzodioxole ring and a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Aldol Condensation: The nitrated benzodioxole is subjected to an aldol condensation reaction with benzaldehyde in the presence of a base such as sodium hydroxide to form the phenylprop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid: The E-isomer of the compound with similar structural features but different spatial arrangement.
3-(6-nitro-1,3-benzodioxol-5-yl)propanoic acid: Lacks the double bond in the prop-2-enoic acid moiety.
3-(6-nitro-1,3-benzodioxol-5-yl)acrylic acid: Similar structure but with an acrylic acid moiety.
Uniqueness
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
92858-72-5 |
---|---|
Molecular Formula |
C16H11NO6 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C16H11NO6/c18-16(19)12(10-4-2-1-3-5-10)6-11-7-14-15(23-9-22-14)8-13(11)17(20)21/h1-8H,9H2,(H,18,19)/b12-6- |
InChI Key |
ZZFKPNPIOBGWHW-SDQBBNPISA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(/C3=CC=CC=C3)\C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C3=CC=CC=C3)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.